molecular formula C18H16N4O B2922229 N-([2,4'-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide CAS No. 2034305-89-8

N-([2,4'-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide

Cat. No.: B2922229
CAS No.: 2034305-89-8
M. Wt: 304.353
InChI Key: HPUAFCKGQBHOBJ-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide is a structurally complex acetamide derivative featuring a [2,4'-bipyridin] backbone linked to a pyridin-3-yl group via an acetamide bridge. This compound is part of a broader class of pyridine-based acetamides, which are studied for their diverse chemical and biological properties. Its structure combines two pyridine rings with a methylacetamide spacer, which may enhance its ability to engage in π-π stacking interactions and hydrogen bonding, critical for molecular recognition in biological systems.

Properties

IUPAC Name

2-pyridin-3-yl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c23-18(11-14-2-1-6-20-12-14)22-13-15-3-9-21-17(10-15)16-4-7-19-8-5-16/h1-10,12H,11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUAFCKGQBHOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide typically involves multi-step organic synthesis techniques. A common approach might include:

    Formation of the bipyridine core: This can be achieved through coupling reactions such as the Suzuki or Stille coupling.

    Introduction of the acetamide group: This step might involve the reaction of a suitable acyl chloride with an amine derivative of the bipyridine compound.

    Final assembly: The final product is obtained by linking the pyridine and bipyridine units through appropriate condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions could potentially convert the acetamide group to an amine.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Medicine: Could be explored for its therapeutic potential, particularly in the design of drugs targeting specific biological pathways.

    Industry: May be used in the development of advanced materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. In coordination chemistry, it would act as a ligand, forming complexes with metal ions and influencing their reactivity and properties.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s extended aromatic system ([2,4'-bipyridin]) distinguishes it from simpler mono-pyridine derivatives like Py3A .
  • Substituents such as chloro or amino groups (e.g., ) introduce electronic effects that modulate acidity (pKa) and binding affinity .

Physical and Chemical Properties

  • Boiling Point/Density : The partially saturated bipyridine derivative () has a predicted boiling point of 442.5°C and density of 1.179 g/cm³, suggesting that full aromaticity in the target compound may further increase thermal stability .
  • Acidity/Basicity : The pKa of the pyridine nitrogen in ’s compound is predicted at 14.07, indicating weak basicity. Substituents in the target compound (e.g., methyl groups) may lower this value slightly .

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)-2-(pyridin-3-yl)acetamide is a complex organic compound characterized by its unique structural features, which include multiple pyridine rings and an acetamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand in coordination chemistry and its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3C_{15}H_{15}N_3 with a molecular weight of approximately 253.30 g/mol. The presence of the bipyridine moiety allows it to participate in various chemical reactions, enhancing its utility in biological applications.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Its structure allows it to function as a ligand, forming complexes with metal ions, which can modulate the reactivity and properties of these ions. This interaction is crucial for its potential therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar bipyridine structures have shown significant cytotoxicity against various cancer cell lines. A notable study reported that compounds with bipyridine moieties exhibited IC50 values ranging from 10 to 50 µM against MCF7 and A549 cell lines .

Compound Cell Line IC50 (µM)
Compound AMCF712.50
Compound BA54926.00

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Similar pyridine-based compounds have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives showed minimum inhibitory concentration (MIC) values indicating effective inhibition at concentrations below 125 µg/mL against E. coli and Staphylococcus aureus .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound analogs on various cancer cell lines, revealing promising results with significant growth inhibition observed in breast cancer (MCF7) and lung cancer (A549) models.
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of similar compounds where this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

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